2-(2-Bromophenyl)-3'-trifluoromethylacetophenone
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Overview
Description
2-(2-Bromophenyl)-3’-trifluoromethylacetophenone is an organic compound that features a bromine atom attached to a phenyl ring and a trifluoromethyl group attached to an acetophenone moiety
Mechanism of Action
Target of Action
Bromophenols, a related class of compounds, have been found to interact with various biological targets
Mode of Action
Bromophenols, which are structurally similar, are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . It’s plausible that 2-(2-Bromophenyl)-3’-trifluoromethylacetophenone may undergo similar reactions, but further studies are required to confirm this.
Biochemical Pathways
Bromophenols are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways . More research is needed to elucidate the specific pathways influenced by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3’-trifluoromethylacetophenone typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylacetophenone, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces a bromine atom to the phenyl ring.
Introduction of Trifluoromethyl Group: The brominated intermediate is then subjected to a reaction with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2-(2-Bromophenyl)-3’-trifluoromethylacetophenone may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Electrophilic Aromatic Substitution: Products include nitro derivatives or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
2-(2-Bromophenyl)-3’-trifluoromethylacetophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar structure but lacks the trifluoromethyl group.
3’-Trifluoromethylacetophenone: Similar structure but lacks the bromine atom.
2-(2-Chlorophenyl)-3’-trifluoromethylacetophenone: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)-3’-trifluoromethylacetophenone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-7-2-1-4-10(13)9-14(20)11-5-3-6-12(8-11)15(17,18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEARCZMEJWKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642314 |
Source
|
Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-17-3 |
Source
|
Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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